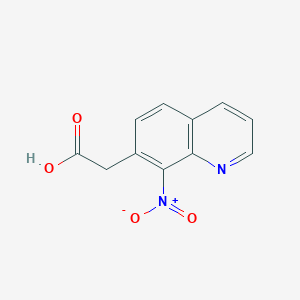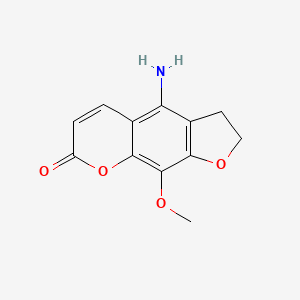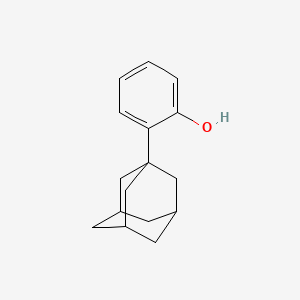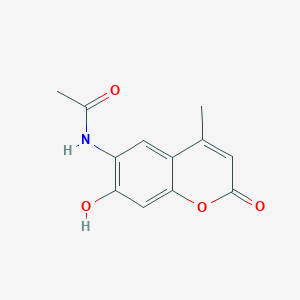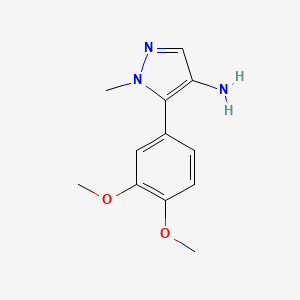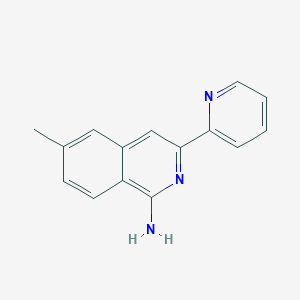
6-Azaspiro(4.5)dec-1-ene, 6-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-6-azaspiro[45]dec-1-ene is a spirocyclic compound characterized by a unique structure that includes a benzyl group and an azaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-6-azaspiro[4.5]dec-1-ene typically involves spirocyclization reactions. One common method is the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters . This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway, resulting in the formation of the azaspiro ring system.
Industrial Production Methods: Industrial production of 6-Benzyl-6-azaspiro[4.5]dec-1-ene may involve scalable synthetic routes such as electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides . This method employs low concentrations of bromine produced from both cathodic reduction and anodic oxidation as an electrophile, facilitating the spirocyclization process under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Benzyl-6-azaspiro[4.5]dec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Applications De Recherche Scientifique
6-Benzyl-6-azaspiro[4.5]dec-1-ene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Benzyl-6-azaspiro[4.5]dec-1-ene involves its interaction with molecular targets through its spirocyclic structure. The compound can engage in various pathways, including:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: It can influence metabolic and signaling pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
6-Benzyl-6-azaspiro[4.5]dec-3-ene: Shares a similar spirocyclic structure but differs in the position of the double bond.
1-Benzyl-1-azaspiro[4.5]dec-6-ene: Another related compound with a different substitution pattern.
Uniqueness: 6-Benzyl-6-azaspiro[45]dec-1-ene is unique due to its specific spirocyclic framework and the presence of a benzyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
78877-20-0 |
|---|---|
Formule moléculaire |
C16H21N |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
6-benzyl-6-azaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C16H21N/c1-2-8-15(9-3-1)14-17-13-7-6-12-16(17)10-4-5-11-16/h1-4,8-10H,5-7,11-14H2 |
Clé InChI |
RNYBWLXPBJWIAF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C2(C1)CCC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-](/img/structure/B11878257.png)



